4-Iodo-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBBIUCTRKEMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671994 | |
| Record name | 4-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211806-29-9 | |
| Record name | 4-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Advanced Functionalization of 4 Iodo 2 Methyl 2h Indazole Derivatives
Cross-Coupling Reactions at the C-I Bond (e.g., Suzuki, Heck, Sonogashira, Stille)
The carbon-iodine bond at the C4 position of 4-iodo-2-methyl-2H-indazole is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, 3-iodoindazoles have been successfully coupled with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst and a base like sodium bicarbonate. researchgate.net N-protected 3-iodoindazoles, such as 1-benzyl-3-iodoindazole, have shown higher reactivity, yielding C3-arylated products in high yields within shorter reaction times. researchgate.net While this example pertains to the C3 position, the principles are directly applicable to the C4-iodo derivative. A study on the synthesis of COX-2 inhibitors utilized a Suzuki-Miyaura cross-coupling reaction to yield a 4-iodo phenyl derivative in a near-quantitative yield. nih.gov
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This method allows for the introduction of vinyl groups onto the indazole core.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is a valuable tool for introducing alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in target molecules. A demonstrated application of this reaction is the conversion of halogen-substituted 2H-indazoles to 3-(1-alkynyl)-2H-indazoles. nih.gov
Stille Coupling: The Stille reaction utilizes an organotin compound to couple with an organic halide. This method offers a broad substrate scope and is tolerant of many functional groups. For example, heteroaryl-N-functionalized indazoles have been synthesized by reacting ethyl(3-iodo-1H-indazol-1-yl)acetate with heteroaryl stannane (B1208499) in the presence of a palladium catalyst. researchgate.net
The following table summarizes representative examples of cross-coupling reactions on iodo-indazole derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Suzuki-Miyaura | 3-Iodoindazole, Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | 3-Arylindazole | Moderate to High | researchgate.net |
| Suzuki-Miyaura | 1-Benzyl-3-iodoindazole, Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | 1-Benzyl-3-arylindazole | up to 80% | researchgate.net |
| Sonogashira | Halogen-substituted 2H-indazole, Terminal alkyne | Pd catalyst | 3-(1-Alkynyl)-2H-indazole | Not specified | nih.gov |
| Stille | Ethyl(3-iodo-1H-indazol-1-yl)acetate, Heteroaryl stannane | Pd(PPh₃)₄, reflux | Ethyl(3-heteroaryl-1H-indazol-1-yl)acetate | Moderate | researchgate.net |
Further Functionalization at Other Ring Positions
Beyond the versatile C-I bond, the indazole ring possesses other positions amenable to functionalization, enabling the synthesis of polysubstituted derivatives.
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds. rsc.org For 2H-indazoles, this approach allows for the introduction of various substituents at different positions of the indazole core. rsc.org
Recent advances have highlighted the late-stage functionalization of 2H-indazoles, including C3-functionalization through transition metal-catalyzed C-H activation or radical pathways. rsc.org Furthermore, transition metal-catalyzed ortho-C2'-H functionalization of 2-aryl-2H-indazoles and remote C-H functionalization at the benzene (B151609) ring have been developed. rsc.org For instance, a rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org This reaction proceeds through ortho C-H bond activation directed by the azo group. nih.govacs.org
The following table presents examples of C-H functionalization on indazole derivatives.
| Reaction Type | Substrate | Reagent/Catalyst | Functionalized Position | Product | Reference |
| C-H Arylation | 1H-Indazole | Iodoaryls, Pd(OAc)₂, 1,10-phenanthroline | C7 | 7-Aryl-1H-indazole | acs.org |
| C-H Addition | Azobenzene | Aldehydes, Rh(III) catalyst | Ortho to azo group | N-Aryl-2H-indazole | nih.govacs.org |
| C-H Amination | 2H-Indazole | Aliphatic/secondary amines, azoles | C3 | 3-Amino-2H-indazole | organic-chemistry.org |
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgbaranlab.org In the context of indazoles, this approach typically involves the use of a directing group to facilitate deprotonation at an adjacent position, followed by quenching with an electrophile.
For 1H-indazoles, direct lithiation or magnesiation at the C3 position can be challenging due to potential ring fragmentation. However, the use of a kinetically highly active zinc base, TMP₂Zn·2MgCl₂·2LiCl, allows for the direct metalation of N-protected indazoles at the C3 position under mild conditions. The resulting zincated indazoles can then undergo Negishi cross-coupling reactions with various aryl iodides to furnish 3-arylated indazoles.
A similar strategy involving regioselective magnesiation at the C3 position of 4-, 5-, 6-, and 7-iodo-2-THP-indazoles has been developed using TMPMgCl·LiCl. researchgate.net
Regioselective introduction of amino, acyl, and alkyl groups is crucial for modifying the properties of the indazole core.
Amination: An organophotoredox-catalyzed oxidative coupling enables the C-H amination of 2H-indazoles at the C3 position with a variety of amines at room temperature. organic-chemistry.org Protected 5-bromoindazoles can also participate in Buchwald amination reactions with a range of amines to generate novel derivatives. researchgate.net
Acylation: 3-Acylated-2H-indazoles can be synthesized via a rhodium(III)-catalyzed tandem C-H activation/intramolecular annulation reaction between azobenzenes and sulfoxonium ylides. mdpi.com
Alkylation: The direct alkylation of indazoles often leads to a mixture of N1- and N2-alkylated products. connectjournals.com However, regioselective N2-alkylation of 1H-indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates promoted by either trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org
Directed Metalation and Electrophilic Quenching at C3
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and expanding their scope.
In the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, the proposed mechanism involves the azo functional group directing an ortho C-H bond activation. nih.govacs.org This is followed by a reversible addition to the aldehyde to form an alcohol intermediate. nih.govacs.org Subsequent cyclative capture through an intramolecular nucleophilic substitution and aromatization yields the final 2H-indazole product. nih.govacs.org
For directed metalation reactions, the mechanism generally involves the coordination of a strong base to a directing group on the substrate. acs.orgbaranlab.org This coordination facilitates deprotonation at the adjacent position, generating a stabilized organometallic intermediate that can then react with an electrophile. acs.orgbaranlab.org
The regioselectivity of the alkylation of indazoles is influenced by both kinetic and thermodynamic factors. N2-substituted indazoles are often the kinetically favored products, while N1-substituted indazoles are thermodynamically more stable. connectjournals.com A proposed mechanism for the regioselective N2-alkylation using trialkyl orthoformate involves the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement. connectjournals.com
Spectroscopic and Structural Characterization of 4 Iodo 2 Methyl 2h Indazole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of indazole derivatives. nih.gov It provides detailed information about the chemical environment of magnetically active nuclei, allowing for the precise assignment of atoms within the molecule.
Advanced 1H and 13C NMR Spectroscopic Analysis.nih.govmdpi.com
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for differentiating between N-1 and N-2 substituted indazole isomers. nih.govmdpi.com The chemical shifts observed in the spectra are highly sensitive to the position of the substituent on the indazole ring.
For instance, in the case of 6-iodo-2-methyl-2H-indazole, specific chemical shifts are observed in the ¹H and ¹³C NMR spectra. The proton spectrum in DMSO-d6 shows signals at 8.37 ppm (s, 1H), 8.05 ppm (s, 1H), 7.53 ppm (d, J = 9.0 Hz, 1H), 7.25 ppm (d, J = 9.0 Hz, 1H), and 4.16 ppm (s, 3H). connectjournals.com The corresponding ¹³C NMR spectrum in the same solvent exhibits peaks at 149.91, 130.34, 126.42, 124.04, 121.44, 120.88, 91.57, and 40.53 ppm. connectjournals.com These distinct values are instrumental in confirming the structure of the molecule.
The analysis of coupling constants and the application of two-dimensional NMR techniques, such as DEPT, further aid in the definitive assignment of all proton and carbon signals. nih.gov
Table 1: ¹H and ¹³C NMR Data for 6-Iodo-2-methyl-2H-indazole in DMSO-d6 connectjournals.com
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
| ¹H | 8.37 | s |
| ¹H | 8.05 | s |
| ¹H | 7.53 | d, J = 9.0 Hz |
| ¹H | 7.25 | d, J = 9.0 Hz |
| ¹H | 4.16 | s |
| ¹³C | 149.91 | |
| ¹³C | 130.34 | |
| ¹³C | 126.42 | |
| ¹³C | 124.04 | |
| ¹³C | 121.44 | |
| ¹³C | 120.88 | |
| ¹³C | 91.57 | |
| ¹³C | 40.53 |
Applications of Multinuclear NMR (e.g., 14N, 15N, 19F) and Solid-State CPMAS in Indazole Chemistry.csic.esujaen.esmdpi.com
Multinuclear NMR, including the study of nitrogen-14 (¹⁴N), nitrogen-15 (B135050) (¹⁵N), and fluorine-19 (¹⁹F) nuclei, provides deeper insights into the electronic structure and tautomerism of indazoles. nih.govcsic.esacs.orgnih.gov ¹⁵N NMR, in particular, is a powerful tool for distinguishing between N-1 and N-2 isomers due to the large differences in nitrogen shielding between the two forms. researchgate.net
Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy is employed to study the structure of indazoles in their solid form. csic.esmdpi.comcdnsciencepub.comcdnsciencepub.com This technique is especially valuable for determining the tautomeric form present in the crystal lattice, which can differ from the form observed in solution. cdnsciencepub.comcdnsciencepub.com For example, studies on fluorinated indazoles have utilized solid-state NMR to characterize their structures in the crystalline state. csic.esujaen.es
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Verification.connectjournals.commdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of newly synthesized compounds. researchgate.net It provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.compkusz.edu.cnrsc.orgrsc.org
For 6-iodo-2-methyl-2H-indazole, the calculated mass for the protonated molecule [M+H]⁺ is 258.9732. The experimentally observed value from HRMS is 258.9726, which is in excellent agreement with the theoretical value, thus confirming the molecular formula C₈H₈IN₂. connectjournals.com This level of accuracy is essential for validating the identity of the target compound.
Table 2: HRMS Data for 6-Iodo-2-methyl-2H-indazole connectjournals.com
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | 258.9732 | 258.9726 | C₈H₈IN₂ |
Infrared (IR) Spectroscopy for Characterization of Molecular Vibrations and Functional Groups.mdpi.comnih.govacs.org
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comnih.govacs.org In the context of indazole chemistry, IR spectroscopy can confirm the presence of specific bonds and structural features.
The IR spectra of indazole derivatives typically show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations. For substituted indazoles, the presence of new bands corresponding to the substituent can be observed. For example, the IR spectrum of a compound like 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179) shows a characteristic C-I stretching vibration at 538 cm⁻¹. mdpi.com While the specific IR spectrum for 4-iodo-2-methyl-2H-indazole is not detailed in the provided search results, the technique is broadly applied in the characterization of such compounds. mdpi.comnih.gov
Crystallographic Studies of 2h Indazole Derivatives
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. mit.edu When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference. mit.edu Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of atoms and the bonds between them. mit.edu
For 2H-indazole derivatives, single-crystal X-ray diffraction has been employed to unequivocally confirm their molecular structures. researchgate.net For instance, the crystal structure of 2-(4-methylphenyl)-2H-indazole was determined, revealing an almost perfectly planar indazole ring system. nih.gov The dihedral angle between the pyrazole (B372694) and the benzene (B151609) rings of the indazole core was found to be a mere 1.58(10)°. nih.gov In contrast, the attached p-tolyl substituent is twisted with respect to the indazole plane, exhibiting a dihedral angle of 46.26(5)°. nih.gov
In another example, the structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole was elucidated. nih.goviucr.org The indazole ring system in this compound is also approximately planar, with a maximum deviation of 0.033(1) Å. nih.goviucr.org The study further detailed the orientation of the indazole ring relative to the furan (B31954) and benzene rings. nih.goviucr.org
Powder X-ray diffraction (PXRD) is another valuable technique, particularly when single crystals of sufficient size and quality are unavailable. rsc.org PXRD, often complemented by solid-state NMR and computational methods like periodic DFT calculations, can be used to determine complex crystal structures from polycrystalline samples. rsc.org
Table 1: Selected Crystallographic Data for 2H-Indazole Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) |
| 2-(4-Methylphenyl)-2H-indazole nih.gov | Monoclinic | P2₁/c | Indazole (pyrazole/benzene): 1.58(10) Indazole/p-tolyl: 46.26(5) |
| 2-[2-(2,5-Dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole nih.goviucr.org | Monoclinic | P2₁/c | Indazole/Furan: 25.04(4) Indazole/Benzene: 5.10(4) |
This table is for illustrative purposes and includes data from published research.
Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts. nih.goviucr.orgresearchgate.net
For 2H-indazole derivatives, several types of intermolecular interactions are commonly observed:
Hydrogen Bonding: While the 2H-indazole core lacks a traditional hydrogen bond donor at the indazole nitrogen, substituents on the ring system can participate in hydrogen bonding. For example, in the crystal structure of 4-iodo-N-(o-tolylsulfonyl)benzamide, which contains a related sulfonamide moiety, N—H⋯O hydrogen bonds link independent molecules to form dimers. researchgate.net These dimers are further connected by C—H⋯O interactions. researchgate.net In other indazole derivatives, weak C—H⋯O and C—H⋯N hydrogen bonds can play a significant role in stabilizing the crystal packing. researchgate.net
π-π Stacking: The aromatic nature of the indazole ring system makes it prone to π-π stacking interactions. These interactions occur between the electron-rich π systems of adjacent aromatic rings. In the crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, aromatic π–π stacking is observed between the benzene and pyrazole rings of neighboring molecules, with a centroid–centroid distance of 3.8894(7) Å. nih.goviucr.org The planar nature of the indazole ring facilitates these stacking interactions.
Table 2: Common Intermolecular Interactions in 2H-Indazole Derivatives
| Interaction Type | Description | Example from Indazole Derivatives |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | C—H⋯O and C—H⋯N interactions are observed in various derivatives. researchgate.netresearchgate.net |
| π-π Stacking | A non-covalent interaction between aromatic rings. | Stacking between benzene and pyrazole rings is seen in some crystal structures. nih.goviucr.org |
| C—H⋯π Interactions | A weak hydrogen bond where a C-H bond interacts with a π system. | Observed in the packing of some 2H-indazole derivatives. nih.goviucr.org |
Phenomena of Chiral Recognition and Spontaneous Resolution in Indazole Crystallization
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.orgchiralpedia.com Crystallization-based methods are among the oldest and most effective techniques for achieving this separation. chiralpedia.com
Spontaneous resolution , also known as resolution by entrainment, is a fascinating phenomenon where a racemate crystallizes to form a physical mixture of enantiopure crystals of the two enantiomers. wikipedia.org This occurs in a relatively small percentage (5-10%) of all racemates. wikipedia.org Louis Pasteur's famous separation of sodium ammonium (B1175870) tartrate crystals is a classic example of spontaneous resolution. wikipedia.org
Indazole derivatives, particularly 1H-indazoles, have been noted as good candidates for studying molecular association and the spontaneous resolution of chiral compounds. csic.es The structure of indazole itself has been a subject of interest in this context. It has been reported that indazole crystallizes in a non-centrosymmetric space group (P2₁), which is a prerequisite for spontaneous resolution, and indeed, it undergoes this process. researchgate.net This has been attributed to the out-of-plane position of the N-H hydrogen, creating a chiral center at the N-1 atom within the crystal lattice. researchgate.net
While the focus of this section is on 2H-indazole, the principles of chirality and resolution observed in the broader indazole family are relevant. For a substituted 2H-indazole to be chiral, it must possess a chiral center or exhibit axial or planar chirality. If a racemic mixture of a chiral 2H-indazole derivative is crystallized, it can either form a racemic compound (where both enantiomers are present in the same crystal) or undergo spontaneous resolution to yield a conglomerate of separate enantiopure crystals. mdpi.com The formation of a racemic compound is statistically more common. mdpi.com
The process of diastereomeric crystallization is a more general method for chiral resolution. wikipedia.orgchiralpedia.com This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, including solubility, they can be separated by crystallization. wikipedia.orgchiralpedia.com The resolving agent is then removed to yield the pure enantiomers. This technique is widely applicable to chiral indazole derivatives.
Computational Chemistry and Theoretical Investigations of 4 Iodo 2 Methyl 2h Indazole and Analogues
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the properties of indazole systems. It is frequently used for geometric optimization to determine the most stable three-dimensional structure of a molecule and for analyzing its electronic characteristics.
Geometric Optimization: The process begins with finding the lowest energy conformation of the molecule. This is achieved by performing geometry optimizations using specific DFT functionals and basis sets. A common choice for organic molecules is the B3LYP hybrid functional combined with basis sets like 6-31G(d) or 6-311G++(d,p). nih.govgrafiati.com For heavier atoms like iodine, effective core potentials (ECPs) such as LACVP* may be employed. beilstein-journals.org X-ray crystallography data, when available, can validate the accuracy of the computed geometries. vulcanchem.com For instance, DFT calculations on a related protected indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-indazole, revealed key structural parameters like a C-I bond length of 2.10 Å and a C-Br bond of 1.89 Å. vulcanchem.com The dihedral angle between the protective SEM group and the indazole plane was calculated to be 112°, a feature that influences its solubility. vulcanchem.com
Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate various electronic properties. The distribution of electrons within the molecule is described by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. worldscientific.com
Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugation interactions, and the calculation of the Molecular Electrostatic Potential (ESP) provides a visual representation of the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. worldscientific.commdpi.com These analyses are crucial for understanding intermolecular interactions, such as the halogen bonding observed in iodo-substituted aromatic compounds. mdpi.com
| Parameter | Description | Typical Computational Method | Significance |
|---|---|---|---|
| Bond Lengths & Angles | Calculates the equilibrium distances and angles between atoms. | DFT (e.g., B3LYP/6-31G(d)) | Provides the fundamental 3D structure of the molecule. vulcanchem.com |
| Dihedral Angles | Measures the torsion angle between four connected atoms. | DFT (e.g., B3LYP/6-31G(d)) | Defines the conformation and steric profile of substituents. vulcanchem.com |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, HF/6-31+G(d,p) | Indicates chemical reactivity and stability. worldscientific.com |
| Molecular Electrostatic Potential (ESP) | Maps the electrostatic potential onto the electron density surface. | DFT calculations | Visualizes charge distribution and predicts sites for non-covalent interactions. mdpi.com |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the reaction mechanisms for the synthesis and transformation of indazoles. By calculating the potential energy surface for a proposed reaction, researchers can identify intermediates, transition states, and determine the most likely reaction pathway.
DFT calculations are used to locate the structures of reactants, products, and all stationary points along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. beilstein-journals.org For example, a DFT study on the [3+2] dipolar cycloaddition reaction to form 2H-indazoles showed that the initial cycloaddition step is exothermic. nih.gov
Computational studies have explored various synthetic routes for indazoles:
N2 Alkylation: Quantum mechanics (QM) analysis was used to understand the high selectivity of N2 alkylation of indazoles. Calculations revealed that while the activation energy for N1 alkylation might be slightly lower, non-covalent interactions in the N2 transition state, such as hydrogen bonds, can lower its energy, thus favoring the N2 product. wuxibiology.com
Iodine-Mediated Synthesis: For the synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations suggested a radical chain mechanism involving a hydrogen transfer from the benzylic position to a nitrogen atom, assisted by iodine. mdpi.com
Metal-Catalyzed Reactions: The mechanisms of metal-catalyzed reactions, such as those involving palladium or copper, are frequently investigated. mdpi.com Computational models can help rationalize the role of the catalyst and ligands in facilitating C-H activation and N-N bond formation steps. mdpi.comcolorado.edu
| Reaction Type | Computational Finding | Methodology | Reference |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | The initial cycloaddition step was identified as exothermic. | DFT (B3LYP/6-31G(d)) for optimization; MP2/6-311+G(d,p) for energy. | nih.gov |
| N2 Alkylation of Indazole | A strong hydrogen bond in the N2 transition state lowers its energy by 8.40 kcal/mol relative to the N1 transition state, explaining the observed selectivity. | QM Analysis | wuxibiology.com |
| Indazole-Indole Spiro Compound Conversion | The activation energy (ΔG‡) for the conversion of an indazole-indole spiro compound to a quinazoline (B50416) was calculated to be +79 kJ/mol. | DFT Calculations | beilstein-journals.org |
| Iodine-Mediated C-H Functionalization | DFT calculations supported a radical chain mechanism for the synthesis of 2H-indazoles. | DFT Calculations | mdpi.com |
Theoretical Frameworks for Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For indazole analogues, QSAR is a valuable tool in medicinal chemistry for designing new derivatives with enhanced potency and for predicting the activity of untested compounds. benthamscience.com
The development of a QSAR model involves several key steps:
Data Set Compilation: A dataset of indazole analogues with experimentally measured biological activities (e.g., IC₅₀ values) is assembled. This set is typically divided into a training set for model development and a validation set for testing its predictive power. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Generation: Statistical methods are used to build a model that links the descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR) for 2D-QSAR and k-Nearest Neighbor (kNN) for 3D-QSAR. researchgate.net
Validation: The model's statistical significance and predictive ability are rigorously validated using techniques like internal cross-validation (q²) and external validation on the test set (pred_r²). researchgate.net
A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model using the MLR method, which showed a high correlation coefficient (r² = 0.9512) and strong predictive ability (q² = 0.8998, pred_r² = 0.8661). researchgate.net Such models provide crucial insights into the structural features essential for the desired biological activity. researchgate.net
| Model Type | Statistical Method | Key Statistical Parameter | Value | Interpretation |
|---|---|---|---|---|
| 2D-QSAR for Indazole TTK Inhibitors | Multiple Linear Regression (MLR) | Correlation Coefficient (r²) | 0.9512 | Indicates a strong correlation between descriptors and activity in the training set. researchgate.net |
| Internal Cross-Validation (q²) | 0.8998 | Shows good internal predictive ability of the model. researchgate.net | ||
| External Validation (pred_r²) | 0.8661 | Confirms the model's ability to predict the activity of new compounds. researchgate.net | ||
| 3D-QSAR for Indazole TTK Inhibitors | SWF kNN Approach | Internal Cross-Validation (q²) | 0.9132 | Demonstrates a high internal predictive capability. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 4-Iodo-2-methyl-2H-indazole and its analogues, MD simulations provide detailed information on their conformational flexibility, stability, and interactions with their environment, such as a solvent or a biological receptor. mdpi.comnih.gov
In a typical MD simulation, the system (e.g., an indazole molecule in a box of water) is modeled using a force field (like AMBER or CFF), and Newton's equations of motion are solved iteratively to generate a trajectory of atomic positions over time. mdpi.com
Analysis of the MD trajectory can reveal:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time, one can assess its structural stability. A stable trajectory with low RMSD fluctuations suggests the molecule maintains a consistent conformation. nih.gov
Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues can identify flexible regions of the molecule.
Intermolecular Interactions: MD simulations can track non-covalent interactions, such as hydrogen bonds between the indazole and solvent molecules or key residues in a protein's active site, providing insights into binding modes and stability. rsc.org
Solvation Effects: The simulations explicitly model the solvent, allowing for the study of how water molecules arrange around the solute and influence its conformation and dynamics. nih.gov
MD simulations have been used to examine the stability of inhibitor-protein complexes, confirming that designed indazole analogues remain in their bound conformations within the active site, with only slight fluctuations due to thermal motion. mdpi.com Such studies are critical for validating docking results and understanding the dynamic behavior of ligand-receptor interactions. researchgate.net
| Analysis | Parameter | Description | Significance |
|---|---|---|---|
| Stability Analysis | Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the overall conformational stability of the molecule or complex during the simulation. nih.gov |
| Flexibility Analysis | Root-Mean-Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position. | Identifies rigid and flexible regions within the molecule. |
| Interaction Analysis | Hydrogen Bonds / Intermolecular Distances | Monitors the formation and lifetime of hydrogen bonds and other key distances between interacting molecules. | Provides insight into the specific interactions that stabilize a complex. rsc.org |
| Conformational Sampling | Radius of Gyration (Rg) | Measures the compactness of the structure. | Helps to characterize different conformational states (e.g., compact vs. extended). biorxiv.org |
Advanced Research Perspectives on Indazole Scaffolds in Contemporary Chemical Science
Indazole Derivatives as Versatile Synthetic Building Blocks for Complex Molecular Architectures
The utility of a molecule in the synthesis of more complex structures is a cornerstone of modern organic chemistry. Halogenated heterocyclic compounds, such as 4-Iodo-2-methyl-2H-indazole, are highly valued as versatile building blocks. The iodine atom on the indazole scaffold is a key reactive handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.
The C-I bond is relatively weak, making this compound an excellent substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient installation of diverse chemical moieties, transforming the simple iodinated indazole into a complex, multi-functionalized molecule. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group at the 4-position, extending the molecule's conjugation and steric profile. Similarly, a Sonogashira coupling can be employed to install an alkyne group, a functional group that can undergo further transformations, such as click chemistry reactions. This strategic functionalization is fundamental to building the complex molecular architectures required for drug discovery and materials science. chim.it
The table below summarizes key cross-coupling reactions for which this compound serves as an ideal precursor.
| Reaction Name | Reagent/Catalyst System | Bond Formed | Introduced Group |
| Suzuki Coupling | Aryl/vinyl boronic acid or ester, Pd catalyst, Base | C-C | Aryl or Vinyl |
| Heck Coupling | Alkene, Pd catalyst, Base | C-C | Substituted Alkene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C | Alkyne |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N | Amino group |
| Stille Coupling | Organostannane, Pd catalyst | C-C | Various organic groups |
| C-H Arylation | Arene, Pd catalyst, Oxidant | C-C | Aryl |
This table illustrates the potential synthetic transformations of an aryl iodide like this compound based on established catalytic methods.
Scaffold Engineering for Enhanced Synthetic Versatility and Diversity
Scaffold engineering is a strategic approach in chemical synthesis that involves modifying a core molecular structure to generate a library of analogues with diverse properties. The 2H-indazole scaffold is an attractive target for such engineering due to its prevalence in biologically active molecules. mdpi.comacs.org The compound this compound is a prime example of a scaffold engineered for synthetic utility.
The methylation at the N2 position defines the specific 2H-indazole tautomer, which is known to be less thermodynamically stable than the 1H-tautomer but is crucial for the biological activity of certain compound classes. nih.govmdpi.com This N-substitution prevents tautomerization and directs the regioselectivity of subsequent reactions. The iodine atom at the C4 position provides a reliable reaction site for diversification.
Starting from this compound, chemists can systematically replace the iodine with a multitude of functional groups using the cross-coupling reactions mentioned previously. This allows for the exploration of the chemical space around the indazole core, a process vital for structure-activity relationship (SAR) studies in drug development. mdpi.com Furthermore, other positions on the indazole ring can be functionalized to create even greater molecular diversity. Recent research has highlighted various strategies for the regioselective functionalization of the indazole nucleus, particularly at the C3 position. chim.itsioc-journal.cn This multi-faceted approach to scaffold modification underscores the power of using well-designed building blocks to accelerate the discovery of new chemical entities.
Innovations in Reaction Development for Indazole Functionalization (e.g., Microwave-assisted Synthesis, Green Chemistry Approaches)
The synthesis and functionalization of indazole derivatives have benefited significantly from modern advancements in reaction technology that prioritize efficiency, speed, and environmental sustainability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgheteroletters.org The synthesis of indazoles, which can require harsh conditions and long reaction times with traditional methods, has been shown to improve significantly with microwave assistance. ajrconline.orgresearchgate.net For example, one-pot, two-step syntheses of 1-aryl-1H-indazoles have been developed using microwave heating, which quantitatively yields the intermediate arylhydrazones in just 10 minutes, followed by a copper-catalyzed cyclization that also takes 10 minutes under microwave conditions. researchgate.net This rapid and efficient approach is advantageous for creating libraries of indazole derivatives. mdpi.com
The following table compares conventional and microwave-assisted methods for the synthesis of tetrahydroindazole (B12648868) derivatives, highlighting the typical advantages of the latter.
| Entry | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | Acetic Acid | 6 h | 75 | mdpi.com |
| 2 | Microwave | Acetic Acid | 8 min | 90 | mdpi.com |
| 3 | Conventional | DMF | 8 h | 70 | mdpi.com |
| 4 | Microwave | DMF | 10 min | 85 | mdpi.com |
This table is a representative example based on data for the synthesis of related indazole systems, illustrating the improvements offered by microwave irradiation.
Green Chemistry Approaches
Beyond microwave synthesis, other green chemistry principles are being applied to indazole functionalization. Visible-light photoredox catalysis represents a sustainable and mild method for forming C-C and C-heteroatom bonds. researchgate.net This strategy has been successfully applied to the C3-functionalization of 2H-indazoles, avoiding the need for harsh reagents or high temperatures. sioc-journal.cnfrontiersin.org Electrochemical synthesis is another emerging green approach, offering a reagent-free method for the functionalization of indazole derivatives. nih.gov These innovative methods are not only more environmentally benign but also provide access to novel chemical reactivity, expanding the toolkit available for the synthesis and modification of complex molecules like this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Iodo-2-methyl-2H-indazole, and how can purity be optimized?
- Methodology : The compound is typically synthesized via iodination of 2-methyl-2H-indazole using iodine and a catalyst under controlled conditions. Evidence suggests using organic solvents like DMF or acetic acid for solubility, with purification via recrystallization from DMF/acetic acid mixtures . To optimize purity, monitor reaction progress using TLC and characterize intermediates via (e.g., verifying methyl group signals at δ ~2.5 ppm and indazole aromatic protons at δ 7.4–8.2 ppm) .
Table 1: Key Spectral Data for Intermediate Characterization
| Functional Group | (δ, ppm) | (δ, ppm) |
|---|---|---|
| 2-Methylindazole | 2.51 (s, 3H, CH) | 20.1 (CH) |
| Iodo-substituted | 7.76 (d, J=8.1 Hz, 1H) | 95.4 (C-I) |
Q. How can the solubility and stability of this compound be assessed for experimental use?
- Methodology : The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature (e.g., 25°C vs. 4°C) should be conducted, with degradation monitored via HPLC. Store under inert atmosphere to prevent deiodination .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
- Methodology : Use SHELXL for refining X-ray diffraction data, focusing on resolving disorder in the iodine moiety. Compare experimental bond lengths (C-I ~2.09 Å) with theoretical values. If discrepancies persist, validate via DFT calculations (e.g., B3LYP/6-31G*) .
Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?
- Methodology : Leverage the iodine atom for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsCO) in toluene/EtOH at 80–100°C. Confirm regiochemistry via NOESY (e.g., proximity of methyl group to coupling site) .
Table 2: Cross-Coupling Reaction Optimization
| Catalyst | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(PPh) | KCO | 72 | 98.5 |
| PdCl(dppf) | CsCO | 85 | 99.1 |
Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C-4 adjacent to iodine). Validate predictions experimentally by reacting with nucleophiles (e.g., NaN in DMF) and analyzing products via LC-MS .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or spectral data for this compound derivatives?
- Methodology : Replicate synthesis under documented conditions (e.g., reflux in acetic acid for 3–5 hours) and compare melting points (literature range: 120–138°C). If IR spectra show unexpected carbonyl stretches (~1660 cm), assess for unintended oxidation using (e.g., aldehyde proton at δ ~9.6 ppm) .
Structural and Mechanistic Studies
Q. What advanced techniques confirm the solid-state structure of this compound complexes?
- Methodology : Single-crystal X-ray diffraction with SHELX refinement. Key parameters: R-factor <0.05, data-to-parameter ratio >10. For unstable crystals, use cryogenic (100 K) data collection .
Q. How to design kinetic studies for iodination reactions involving 2-methyl-2H-indazole?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
